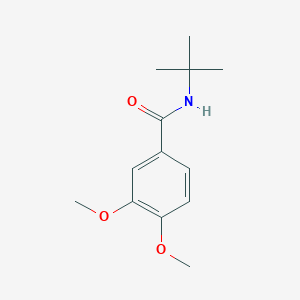
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, also known as MTMP, is a piperazine derivative that has attracted significant attention in the scientific community due to its potential applications in medicinal chemistry. MTMP has been shown to exhibit promising pharmacological properties, including antitumor, antiviral, and anti-inflammatory activities.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. Research has shown that 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to possess antiviral activity against HIV-1 and herpes simplex virus, as well as anti-inflammatory activity in vitro and in vivo.
Wirkmechanismus
The exact mechanism of action of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is not fully understood, but studies have suggested that it may act through multiple pathways. 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in programmed cell death. 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to inhibit the activity of reverse transcriptase, an enzyme involved in the replication of HIV-1.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine is its potent antitumor activity against a variety of cancer cell lines. 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine has also been shown to possess antiviral and anti-inflammatory activities, making it a potentially useful compound for the treatment of viral infections and inflammatory diseases. However, the limited availability of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine and its high cost may be a limitation for some lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. One area of research could focus on the development of more efficient and cost-effective synthesis methods for 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. Another area of research could focus on the optimization of the pharmacological properties of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine, such as its bioavailability and toxicity. Additionally, further studies could investigate the potential of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine as a therapeutic agent for the treatment of viral infections and inflammatory diseases.
Synthesemethoden
1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine can be synthesized through a multi-step process involving the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine in the presence of a base. The resulting intermediate is then treated with methylsulfonyl chloride to yield the final product, 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine. The purity of the product can be improved through recrystallization and chromatography techniques.
Eigenschaften
IUPAC Name |
1-methylsulfonyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-20-13-6-5-12(14(21-2)15(13)22-3)11-16-7-9-17(10-8-16)23(4,18)19/h5-6H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHODQAGJHTSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![benzaldehyde [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5781086.png)


![3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
![5-(4-chlorophenyl)-4-(4-methyl-1-piperazinyl)thieno[2,3-d]pyrimidine](/img/structure/B5781127.png)




![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)
![N,N-diethyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5781173.png)